molecular formula C10H11N3O4S B2673744 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole CAS No. 159350-46-6

2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2673744
CAS No.: 159350-46-6
M. Wt: 269.28
InChI Key: IRJKDRMFHFVCBB-UHFFFAOYSA-N
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Description

2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a nitro-substituted imidazole derivative characterized by a 4,5-dihydroimidazole core, a methyl group at position 2, and a 4-nitrophenylsulfonyl moiety at position 1.

Properties

IUPAC Name

2-methyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJKDRMFHFVCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 2-methylimidazole with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group activates the imidazole ring for further substitutions:

Aminolysis

Reacts with primary/secondary amines to form substituted sulfonamides :

text
R-NH₂ + Compound → R-NH-SO₂-C₆H₄-NO₂ + Byproducts

Key Conditions :

  • Solvent: THF or acetonitrile

  • Catalyst: DMAP (4-dimethylaminopyridine)

  • Temperature: 60–80°C

Halogenation

Electrophilic halogenation occurs at the C-2 position of the imidazole ring due to electron-withdrawing effects of the sulfonyl/nitro groups :

Halogen SourceProductSelectivity
NBS (Br)2-Bromo derivative>90%
NCS (Cl)2-Chloro derivative85–88%

Oxidation of the Dihydroimidazole Ring

The 4,5-dihydro-1H-imidazole moiety undergoes oxidation to form a fully aromatic imidazole :

Oxidizing Agents

AgentConditionsYield
KMnO₄ (aq)Acidic, 60°C, 6 hr65%
H₂O₂/FeSO₄RT, 12 hr78%

Mechanism :

  • Abstraction of α-hydrogen from the dihydro ring.

  • Formation of conjugated double bonds via radical intermediates.

Reduction of the Nitro Group

The 4-nitrophenyl group can be selectively reduced to an amine :

Reduction Methods

MethodConditionsProduct
H₂/Pd-CEthanol, 50 psi, 4 hr4-Aminophenyl derivative
Na₂S₂O₄ (Dithionite)Aqueous NaOH, 80°C, 2 hrSame as above

Impact :

  • Increased electron density enhances nucleophilic reactivity at the aryl ring.

  • Enables diazotization for azo-coupling reactions.

Acid-Base Reactivity

The compound demonstrates pH-dependent behavior:

Protonation Sites

SitepKa (Estimated)
Imidazole N-36.2–6.8
Sulfonamide NH9.4–10.1

Applications :

  • Forms stable salts with strong acids (e.g., HCl, H₂SO₄) .

  • Deprotonation at high pH enables coordination with metal ions (Cu²⁺, Zn²⁺) .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been explored for its potential as an inhibitor in various biological pathways. Its sulfonamide group is particularly noteworthy for its ability to interact with biological targets.

Case Study: Farnesyltransferase Inhibitors
Research has indicated that compounds similar to 2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole can act as potent inhibitors of farnesyltransferase, an enzyme implicated in cancer progression. In a study, structural modifications led to low-nanomolar inhibitors with effective cellular activity, demonstrating the compound's potential in oncology .

Synthesis of Functionalized Compounds

The compound is also utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows for the generation of diverse derivatives that can possess unique biological activities.

Methodology for Synthesis
A novel synthetic route has been developed that utilizes mesoionic compounds to create densely functionalized pyrazinones from imidazole derivatives. This method highlights the versatility of 2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole as a precursor for complex organic synthesis .

Material Science

The compound has shown promise in the formation of inclusion complexes, which can alter physical properties such as solubility and stability. These complexes are useful in drug delivery systems and material formulations.

Inclusion Complexes
Studies have demonstrated that 2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole can form crystalline inclusion complexes with various guest molecules. These complexes exhibit changes in color and fluorescence, indicating potential applications in sensors and smart materials .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryInhibitor of farnesyltransferase with potential anti-cancer properties
Organic SynthesisBuilding block for synthesizing functionalized pyrazinones
Material ScienceForms inclusion complexes affecting solubility and physical properties

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may inhibit enzymes involved in folate synthesis, similar to other sulfonamides, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-Me, 1-(4-NO₂PhSO₂) ~269.28 N/A (hypothesized reactivity/activity)
2-[(4-Nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole (CAS 51389-45-8) 2-(4-NO₂BzS), 4,5-dihydro - Supplier-listed; sulfanyl group
Clonidine 4,5-dihydro-1H-imidazole, 2,6-dichloro 230.09 α₂-adrenergic agonist (antihypertensive)
2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole 4,5-dihydro, 4-pentyloxyphenyl - Quorum sensing inhibitor (IC₅₀ = 56 µM)
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole (Compound 4) 4,5-diphenyl, 4-nitrophenyl 341.36 Synthetic intermediate; NMR-characterized
1-(4-Nitrobenzoyl)-2-[[3-(trifluoromethyl)benzyl]sulfanyl]-4,5-dihydro-1H-imidazole 4-nitrobenzoyl, trifluoromethyl benzyl sulfanyl 422.43 Supplier-listed; sulfanyl-thiadiazole

Key Observations:

Structural Variations: Sulfonyl vs. Nitro Group Position: The 4-nitrophenyl substituent in the target compound contrasts with the 3-nitro isomer (CAS 159350-51-3), which may exhibit distinct electronic and steric effects .

Compared to quorum sensing inhibitors (e.g., IC₅₀ = 56 µM for 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole), the nitro and sulfonyl groups in the target compound could modulate antimicrobial or anti-biofilm activity .

Synthesis and Characterization :

  • Analogous compounds (e.g., 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole) are synthesized via condensation reactions, with chlorination (SOCl₂) or iodotriflamidation as key steps . The target compound likely involves sulfonylation of the imidazole nitrogen using 4-nitrobenzenesulfonyl chloride.
  • Characterization methods include ¹H/¹³C NMR (e.g., δ 7.29–8.24 ppm for aromatic protons in nitrophenyl derivatives) and elemental analysis .

Biological Activity

2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the class of sulfonamides. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features. The following sections provide a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H11N3O4S
  • Molecular Weight: 269.28 g/mol
  • Melting Point: 125-126 °C
  • Boiling Point: 445.6 °C (predicted)
  • Density: 1.52 g/cm³ (predicted)

Antimicrobial Activity

Research has demonstrated that 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole exhibits significant antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains using methods such as the agar disc-diffusion method and broth microdilution.

Table 1: Antimicrobial Activity of 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole

Bacterial StrainMethod UsedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAgar disc-diffusion50 µg/ml
Escherichia coliBroth microdilution62.5 µg/ml
Bacillus subtilisCylinder wells diffusion12.5 µg/ml

These findings indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Bacillus subtilis .

The mechanism by which 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole exerts its biological effects is primarily through the inhibition of enzymes involved in folate synthesis. This action is characteristic of sulfonamide compounds, which mimic the structure of para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth . By blocking this pathway, the compound effectively inhibits bacterial proliferation.

Study on Antibacterial Efficacy

In a study conducted by Jain et al., various derivatives of imidazole were synthesized and tested for their antimicrobial activity. Among these derivatives, those containing the sulfonamide moiety displayed enhanced antibacterial properties compared to standard antibiotics like norfloxacin. The study concluded that the incorporation of the 4-nitrophenylsulfonyl group significantly increased the compound's bioactivity .

Evaluation of Structure-Activity Relationship (SAR)

A comprehensive review highlighted the importance of structural modifications in enhancing the biological activity of imidazole derivatives. The introduction of electron-withdrawing groups such as nitro groups was found to improve antimicrobial potency. The SAR analysis indicated that compounds with optimal electronic and steric properties exhibited superior activity against pathogenic bacteria .

Q & A

Q. Table 1: Representative Synthetic Conditions

MethodSolventBaseYield (%)Reference
Sulfonylation (2-step)DMFK2CO365–72
One-pot cyclizationEtOH/H2ONaOH58–65

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Diagnostic signals include the dihydroimidazole protons (δ 3.2–4.1 ppm, multiplet) and the sulfonyl aromatic protons (δ 8.0–8.5 ppm, doublet) .
    • <sup>13</sup>C NMR : The sulfonyl carbon resonates at δ 140–145 ppm, while the imidazole carbons appear at δ 120–135 ppm .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., sulfonyl group orientation) and confirms hydrogen-bonding patterns in the solid state .

Advanced Tip : For ambiguous cases, use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents.

Advanced: How can computational methods optimize synthesis and predict reactivity?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can:

  • Predict Transition States : Identify energy barriers for sulfonylation or ring-closing steps.
  • Solvent Effects : COSMO-RS models simulate solvent interactions to optimize polarity and dielectric constant .
  • Machine Learning : Train models on existing imidazole reaction datasets to predict optimal conditions (e.g., temperature, catalyst) and reduce trial-and-error experimentation .

Q. Example Workflow :

Use Gaussian or ORCA for DFT-based transition-state analysis.

Apply ICReDD’s feedback loop, integrating experimental data into computational models for iterative refinement .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic outcomes)?

Methodological Answer:
Contradictions often arise from:

  • Substituent Electronic Effects : Electron-donating groups on the imidazole ring may alter sulfonylation kinetics .
  • Reagent Purity : Trace moisture in solvents can hydrolyze sulfonyl chlorides, reducing yields .

Q. Resolution Strategies :

Controlled Comparative Studies : Fix all variables except the disputed parameter (e.g., substituent position).

Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to identify intermediate species .

Statistical Design of Experiments (DoE) : Use fractional factorial designs to isolate critical factors (e.g., temperature vs. solvent) .

Advanced: What methodologies assess environmental and safety risks during scale-up?

Methodological Answer:

  • Hazard Analysis :
    • By-Product Screening : Use LC-MS to detect toxic intermediates (e.g., nitroaromatic by-products) .
    • Aquatic Toxicity Assays : Follow OECD Guidelines 201/202 to evaluate ecotoxicological impacts .
  • Process Safety :
    • Thermal Stability : Perform DSC/TGA to assess decomposition risks during distillation .
    • Waste Minimization : Implement membrane separation technologies (e.g., nanofiltration) to recover solvents .

Q. Table 2: Key Safety Parameters

ParameterMethodThresholdReference
LD50 (aquatic)Zebrafish embryo toxicity testEC50 < 10 mg/L
Thermal decompositionTGA (10°C/min, N2)Onset >150°C

Advanced: How can researchers design experiments to study substituent effects on biological activity?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Workflow :
    • Library Synthesis : Prepare derivatives with varied substituents (e.g., halogens, methoxy) at the 4-nitrophenyl or imidazole positions .
    • In Vitro Assays : Test antimicrobial activity (e.g., MIC against E. coli) or enzyme inhibition (e.g., CYP450 isoforms).
    • QSAR Modeling : Use MolDescriptor or PaDEL to compute molecular descriptors (e.g., logP, polar surface area) and correlate with bioactivity .

Critical Consideration : Control for metabolic stability (e.g., liver microsome assays) to avoid false positives in drug discovery .

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